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Introduction

The electrodeposition of gold is a cornerstone technology in the fabrication of microelectronic
and optoelectronic devices.[1][2][3] Gold's exceptional properties, including high electrical and
thermal conductivity, excellent corrosion resistance, and superior bondability, make it the
material of choice for critical applications such as wire bonding pads, interconnects, and high-
wear contacts.[1][3][4] For decades, cyanide-based electroplating baths have been the industry
standard due to their high stability, efficiency, and the well-understood chemistry of the
dicyanoaurate(l) complex, [Au(CN)z]~.[1]

This document provides detailed protocols and application notes for the electrodeposition of
both high-purity "soft" gold, required for wire bonding, and hardened gold alloys used for
connectors and contacts.[4] It is intended for researchers and engineers working in
microfabrication and semiconductor packaging.

Cyanide Bath Chemistry and Formulations

The stability of cyanide gold baths stems from the strong complexation of gold(l) with cyanide
ions, forming the highly stable [Au(CN)z]~ anion.[1] This stability prevents the gold from
precipitating or undergoing side reactions, ensuring a long bath life.[1] Baths are typically
categorized as alkaline, neutral, or acidic, with neutral and acidic formulations being preferred
for microelectronics to ensure compatibility with photoresists, as alkaline solutions can damage
them.[1][5]
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Two primary types of gold are deposited for electronic applications:

o Soft Gold: High purity (typically >99.9%) gold with low hardness, essential for reliable wire

bonding.[4][6]

e Hard Gold: A gold alloy, typically containing 0.3-0.7% of a transition metal like cobalt, nickel,

or iron, which provides enhanced hardness and wear resistance for connectors and

contacts.[4]

The general formulations for these baths are summarized below.

Table 1: Typical Cyanide Gold Bath Formulations for Microelectronics

Component

Potassium Gold

Role

Source of Gold

Soft Gold Bath

Hard Gold Bath
(Cobalt-Alloy)

Cyanide 8-15 g/L 8-15 g/L
(Au*)
(KAuUu(CN)2)
Dibasic Potassium Conducting Salt &
30-60 g/L
Phosphate (K2HPOa4) Buffer
Monobasic Potassium
Buffer 10-30 g/L
Phosphate (KH2POa4)
Citric Acid / Potassium  Complexing Agent &
) 50-100 g/L
Citrate Buffer
Cobalt Salt (e.g., )
Hardening Agent 0.5-1.5¢g/L

Cobalt Sulfate)

| pH Adjuster (e.g., HsPOa4, KOH) | pH Control | As needed | As needed |

Note: Formulations can vary significantly based on proprietary commercial products and

specific application requirements.

Operating Parameters
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Precise control over operating parameters is critical to achieving the desired deposit properties.
Key parameters include current density, pH, and temperature, which collectively influence
deposit purity, hardness, grain structure, and internal stress.

Table 2: Typical Operating Parameters for Cyanide Gold Electrodeposition

Parameter Soft Gold Hard Gold Effect on Deposit

Affects alloy
composition,

pH 6.0 - 7.5 (Neutral) 4.0 - 5.0 (Acid) photoresist
compatibility, and
bath stability.[1][5]

Influences deposition
Temperature 50-70°C 35-50°C rate, current efficiency,

and deposit stress.

Higher densities

increase plating speed
Cathode Current

) 1-5 mA/cm? 5-15 mA/cmz but can negatively
Density ) ] ]
impact uniformity and
stress.[1]
o o o o Inert anodes are used
Platinized Titanium Platinized Titanium
Anode Type to prevent gold
(Inert) (Inert)

buildup in the bath.[4]

| Agitation | Moderate (e.g., magnetic stirring) | Moderate to Vigorous | Ensures uniform ion
concentration at the cathode surface, improving deposit uniformity. |

Experimental Protocols
Protocol 1: Bath Preparation (1 Liter Lab Scale)

o Safety First: Conduct all work in a well-ventilated fume hood. Wear appropriate Personal
Protective Equipment (PPE), including safety goggles, an apron, and cyanide-rated gloves.
[7] Cyanide is extremely toxic.[7]
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Dissolve Salts: Fill a 1L beaker with approximately 800 mL of deionized (DI) water and begin
moderate agitation with a magnetic stir bar.

For a Soft Gold Bath, slowly add the phosphate buffer salts and allow them to dissolve
completely.

For a Hard Gold Bath, slowly add the citric acid/citrate buffer and allow it to dissolve.

Add Gold: Carefully measure and slowly add the potassium gold cyanide (KAu(CN)2)
powder. Allow it to dissolve fully. The solution will be clear and colorless.

Add Hardener (for Hard Gold only): Dissolve the cobalt salt in a separate small beaker with
DI water, then add it to the main bath.

Adjust Volume & pH: Add DI water to bring the total volume to 1 liter. Gently heat the solution
towards its target operating temperature.

Measure the pH using a calibrated pH meter. Adjust to the desired setpoint using a dilute
acid (e.g., phosphoric acid) or base (e.g., potassium hydroxide).

The bath is now ready for use.

Protocol 2: Through-Mask Electrodeposition

This protocol describes the standard process for selectively plating gold features, such as bond

pads, onto a semiconductor wafer. The process flow is illustrated in the diagram below.[1]

Substrate Preparation: Start with a clean semiconductor wafer (e.g., silicon) that has an
appropriate adhesion/barrier layer (e.g., Ti/W) and a conductive seed layer (e.g., sputtered
Au).

Photolithography: Spin-coat the wafer with a photoresist. Use a photomask to expose the
resist to UV light, defining the areas where gold is to be plated. Develop the resist to create
the patterned mold.

Pre-treatment: Before plating, lightly clean the exposed seed layer with a suitable solution to
remove any organic residues or oxides. Rinse thoroughly with DI water.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1582709?utm_src=pdf-body
https://eprints.ncl.ac.uk/FILE_STORE/PRODUCTION/56789/7753BA47-FA6A-4D34-AA02-AE7CA39E4377.PDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Electrodeposition Setup:

o Place the prepared gold cyanide bath onto a hotplate stirrer and heat to the target
temperature.

o Mount the platinized titanium anode and the wafer (cathode) into a plating cell, ensuring
good electrical contact to the seed layer.

o Connect the electrodes to a DC power supply or rectifier.

o Plating: Immerse the wafer and anode in the solution. Apply the specified current density for
a calculated duration to achieve the target gold thickness.

o Post-treatment: Once plating is complete, immediately rinse the wafer with DI water to
remove residual plating solution and dry it with nitrogen gas.

» Resist Strip & Etch: Use a chemical stripper to remove the photoresist. Subsequently,
perform a chemical etch to remove the now-exposed seed layer from the field areas, leaving
behind the isolated gold structures.

Visualizations: Workflows and Relationships
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Figure 1: Experimental workflow for through-mask gold electrodeposition.
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Figure 2: Key electrochemical reactions in a cyanide gold bath.
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Figure 3: Relationship between operating parameters and deposit properties.

Deposit Characterization
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After plating, the gold deposits must be characterized to ensure they meet the stringent

requirements for microelectronic applications.

Table 3: Properties and Characterization of Electrodeposited Gold

Relevance in

Common

Property Soft Gold Hard Gold Microelectroni  Characterizati
cs on Technique
High purity is Auger Electron
essential for Spectroscopy
_ bondability (AES), X-ray
Purity (% Au) > 99.9% 99.3 - 99.7%
and Photoelectron
conductivity. Spectroscopy
[4]1[6] (XPS)
Low hardness is
needed for wire
bonding; high _
Hardness Microhardness
<90 HK 130 - 200 HK hardness )
(Knoop) ) Testing
provides wear
resistance for
contacts.[4]
Scanning
Grain size and Electron
) ) structure affect Microscopy
Larger, columnar  Fine, equiaxed ]
Morphology ) ) hardness, stress, (SEM), Atomic
grains grains
and appearance. Force
[8] Microscopy
(AFM)
High stress can Wafer Bow
Low )
_ cause cracking Measurement, X-
Internal Stress (Tensile/Compre Moderate

ssive)

or delamination

of the deposit.

ray Diffraction
(XRD)
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| Contact Resistance | Very Low | Low | A low and stable resistance is critical for electrical

connectors. | Four-Point Probe Measurement |

Safety and Handling Precautions

Toxicity: Cyanide salts and solutions are highly toxic and can be fatal if ingested, inhaled, or
absorbed through the skin.[7]

Acid Incompatibility:NEVER mix cyanide solutions with strong acids. This will liberate highly
toxic hydrogen cyanide (HCN) gas.

Handling: Always handle cyanide-containing materials in a certified chemical fume hood.[7]

PPE: Wear safety goggles, a face shield, a lab coat or apron, and heavy-duty rubber gloves.

[7]

Waste Disposal: All cyanide-containing waste must be collected and disposed of as
hazardous waste according to institutional and governmental regulations. Do not pour down
the drain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Cyanide Baths for Microelectronics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582709#electrodeposition-of-gold-from-cyanide-
baths-for-microelectronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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